Near-Equipotent Dual CB1/CB2 Binding Affinity vs. CB1-Selective Arylsulfonamide Hybrids
QMPSB displays a near-equipotent dual CB1/CB2 binding profile (Ki = 3 nM at CB1; Ki = 4 nM at CB2; CB1/CB2 Ki ratio = 0.75), measured by displacement of [3H]CP55940 from human receptors expressed in HEK cells [1]. This contrasts with the quinolin-8-yl/JWH-018 hybrid PB-22, which exhibits markedly CB1-preferring functional activity (EC50 = 5.1 nM at CB1 vs. 37 nM at CB2; CB1/CB2 EC50 ratio ≈ 0.14) [2]. The approximately 5.3-fold greater CB2 engagement of QMPSB relative to its CB1 affinity, compared with PB-22, represents a pharmacologically meaningful divergence in receptor subtype balance that cannot be replicated by substituting PB-22 or similar indole-core SCRAs [3].
| Evidence Dimension | CB1 vs. CB2 receptor affinity balance (Ki ratio CB1/CB2) |
|---|---|
| Target Compound Data | Ki CB1 = 3 nM; Ki CB2 = 4 nM; CB1/CB2 Ki ratio = 0.75 (near-equipotent dual binding) |
| Comparator Or Baseline | PB-22 (QMPSB/JWH-018 hybrid): EC50 CB1 = 5.1 nM; EC50 CB2 = 37 nM; CB1/CB2 EC50 ratio ≈ 0.14 (CB1-preferring). BB-22: Ki CB1 = 0.11 nM (approximately 27-fold greater CB1 affinity than QMPSB) [4]. |
| Quantified Difference | QMPSB CB1/CB2 ratio (0.75) vs. PB-22 CB1/CB2 ratio (0.14): approximately 5.3-fold difference in receptor subtype balance. BB-22 CB1 Ki (0.11 nM) vs. QMPSB CB1 Ki (3 nM): approximately 27-fold lower affinity for QMPSB. |
| Conditions | QMPSB: Displacement of [3H]CP55940 from human CB1/CB2 receptors expressed in HEK cells (Ki). PB-22: FLIPR membrane potential assay, human CB1/CB2 receptors (EC50). BB-22: [3H]CP55940 displacement from native rat CB1 receptors (Ki). |
Why This Matters
Procurement of QMPSB rather than PB-22 or BB-22 is essential when the experimental objective requires balanced dual CB1/CB2 receptor engagement, such as investigating non-psychoactive peripheral cannabinoid signaling where CB2 co-activation is mechanistically relevant.
- [1] BindingDB Entry BDBM50234380 / CHEMBL245876. Ki data: human CB1 = 3 nM, human CB2 = 4 nM. Displacement of [3H]CP55940 from human CB1/CB2 receptors expressed in HEK cells. View Source
- [2] NCATS Inxight Drugs Entry for PB-22. EC50 values: 5.1 nM (human CB1), 37 nM (human CB2). View Source
- [3] Banister SD, Connor M. The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonist New Psychoactive Substances: Evolution. Handb Exp Pharmacol. 2018;252:191-226. doi:10.1007/164_2018_144 View Source
- [4] De Luca MA, Castelli MP, Loi B, Porcu A, Martorelli M, Miliano C, et al. Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: BB-22, 5F-PB-22, 5F-AKB-48 and STS-135. Neuropharmacology. 2016;105:630-638. doi:10.1016/j.neuropharm.2015.11.017 View Source
